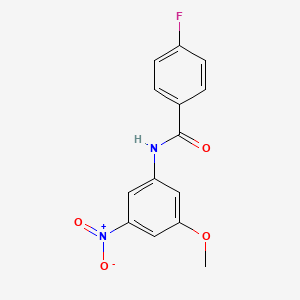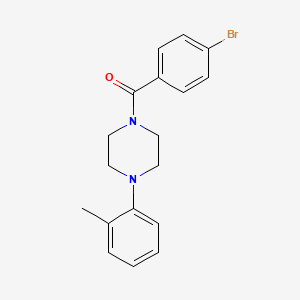
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide is not fully understood, but it is believed to involve interactions with specific targets in biological systems. For example, its fluorescence properties are thought to be due to its ability to bind to specific proteins or other biomolecules, which can then be visualized using fluorescence microscopy. Its antibacterial and antifungal activities may be due to its ability to disrupt bacterial or fungal cell membranes, while its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological system being studied. In general, it has been found to have a low toxicity profile and is relatively well-tolerated by cells and organisms. However, it can have specific effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which can lead to changes in neurotransmitter levels and neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide for lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent imaging to enzyme inhibition studies. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effectiveness can vary depending on the specific biological system being studied, which can make it challenging to generalize results across different applications.
Direcciones Futuras
There are many potential future directions for research on 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide. One area of interest is its potential as a fluorescent probe for imaging of biological systems. Researchers could investigate its binding properties to specific proteins or other biomolecules, as well as its effectiveness in different imaging modalities. Another area of interest is its potential as a therapeutic agent for neurological disorders or cancer. Researchers could investigate its ability to inhibit specific enzymes or pathways involved in these diseases, as well as its toxicity profile and effectiveness in animal models. Finally, researchers could investigate its potential as a building block for the synthesis of other benzamide derivatives with novel biological activities.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the amine group of 4-fluoro-3-nitroaniline and the carboxylic acid group of 3-methoxybenzoic acid. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide has been found to have a wide range of scientific research applications. It has been studied for its potential as a fluorescent probe for imaging of biological systems, as well as for its antibacterial, antifungal, and antitumor activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders.
Propiedades
IUPAC Name |
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-7-11(6-12(8-13)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXVKJKUMIOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)
![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)



![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)